

Application Note: Structure-Activity Relationship (SAR) Studies with Morpholine Amino Acid Scaffolds

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Compound of Interest

Compound Name:	2-Amino-4-morpholinobutanoic acid
CAS No.:	854893-19-9
Cat. No.:	B600902

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Abstract

This application note provides a comprehensive guide to utilizing morpholine amino acid scaffolds in drug discovery. Morpholine, a six-membered heterocycle containing both amine and ether functionalities, serves as a critical bioisostere for piperidine and proline. Its incorporation into peptide backbones or small molecule drugs often resolves poor solubility and metabolic instability issues. This guide details the physicochemical rationale for morpholine selection, provides an advanced protocol for scaffold synthesis via the Castagnoli-Cushman reaction, and outlines optimized Solid-Phase Peptide Synthesis (SPPS) methodologies for handling these sterically hindered secondary amines.

The Strategic Value of Morpholine Scaffolds

In Structure-Activity Relationship (SAR) studies, the transition from a carbocyclic or piperidine scaffold to a morpholine scaffold is a high-impact strategy known as the "Ether Oxygen Effect."

Physicochemical Advantages[1][2][3][4]

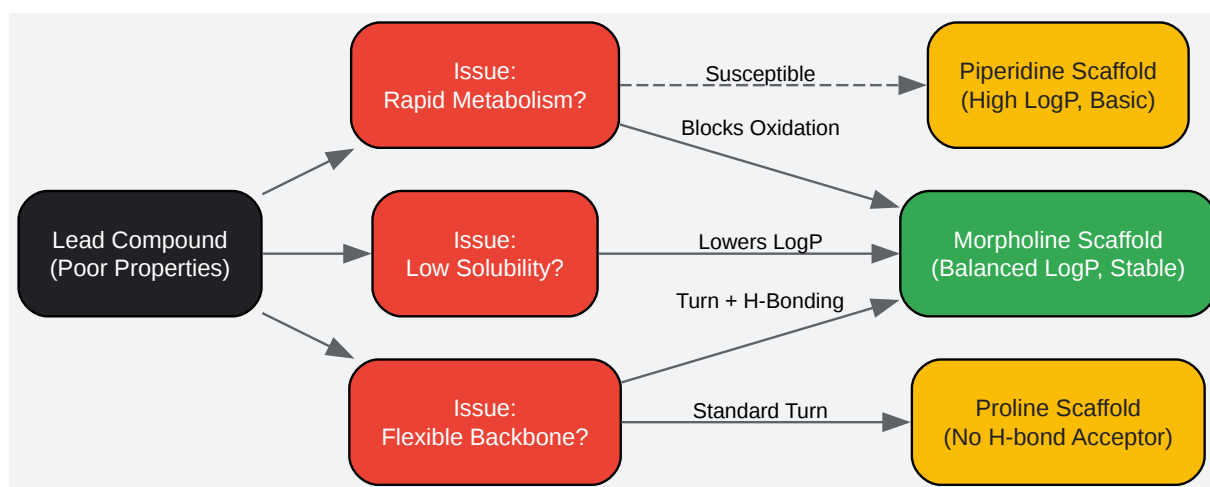
- **LogP Reduction:** Replacing a methylene group ($-\text{CH}_2-$) in piperidine with an ether oxygen ($-\text{O}-$) typically lowers the LogP by approximately 1.0–1.5 units, significantly improving aqueous solubility.
- **Basicity Modulation:** The electron-withdrawing oxygen reduces the pKa of the secondary amine (from ~ 11.0 in piperidine to ~ 8.5 in morpholine). This ensures that a significant fraction of the molecule remains uncharged at physiological pH, potentially improving membrane permeability despite the lower lipophilicity.
- **Metabolic Blocking:** The oxygen atom acts as a metabolic block, preventing oxidative metabolism (e.g., hydroxylation) that commonly occurs at the C-4 position of piperidine rings.

Structural Role in Peptidomimetics

Morpholine-3-carboxylic acid (Mor-3-COOH) acts as a constraining amino acid. Like proline, it forces the peptide backbone into a specific conformation (often inducing turns). However, unlike proline, the morpholine ring offers a hydrogen bond acceptor (the ether oxygen), which can engage in unique interactions with target proteins.

Decision Logic: Scaffold Selection

The following diagram illustrates the decision matrix for selecting morpholine over alternative cyclic amino acids.



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Figure 1: Decision logic for incorporating morpholine scaffolds to address specific ADME/Tox liabilities.

Protocol A: Scaffold Synthesis via Castagnoli-Cushman Reaction (CCR)[5]

While morpholine amino acids can be purchased, accessing diverse, highly substituted morpholine scaffolds is best achieved via the Castagnoli-Cushman Reaction (CCR). This multicomponent reaction is superior to standard cyclization methods for generating morpholine-3-carboxylic acid derivatives with high stereocontrol.

Objective: Synthesis of substituted morpholine-3-carboxylic acid derivatives. Scope: Creating custom building blocks for SAR libraries.

Materials

- Anhydride: Diglycolic anhydride (or substituted derivatives).
- Imine Source: Pre-formed imine OR Aldehyde + Primary Amine.
- Solvent: Toluene or Xylene (anhydrous).
- Catalyst: None usually required (thermal) or mild Lewis acid.

Step-by-Step Methodology

- Imine Formation (In Situ):
 - In a round-bottom flask equipped with a Dean-Stark trap, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in Toluene (0.5 M).
 - Reflux for 2 hours to remove water.
- Cycloaddition:
 - Cool the reaction to room temperature.

- Add Diglycolic anhydride (1.1 eq).
- Reflux for 8–12 hours. The reaction proceeds via a [4+2] cycloaddition to form the morpholinone core.
- Work-up:
 - Evaporate solvent under reduced pressure.
 - Dissolve residue in EtOAc and wash with 5% NaHCO₃ (to remove unreacted acid) and Brine.
- Purification:
 - Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
 - Note: This yields the morpholin-3-one.^[1]
- Reduction (Optional - to yield Morpholine):
 - To obtain the saturated morpholine ring (if the lactam is not desired), reduce the carbonyl using BH₃·THF (3.0 eq) in THF at reflux for 4 hours.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating morpholine amino acids (e.g., Fmoc-Morpholine-3-COOH) into peptides is challenging because they are secondary amines. The nucleophilicity is lower than primary amines, and the steric bulk of the ring hinders coupling.

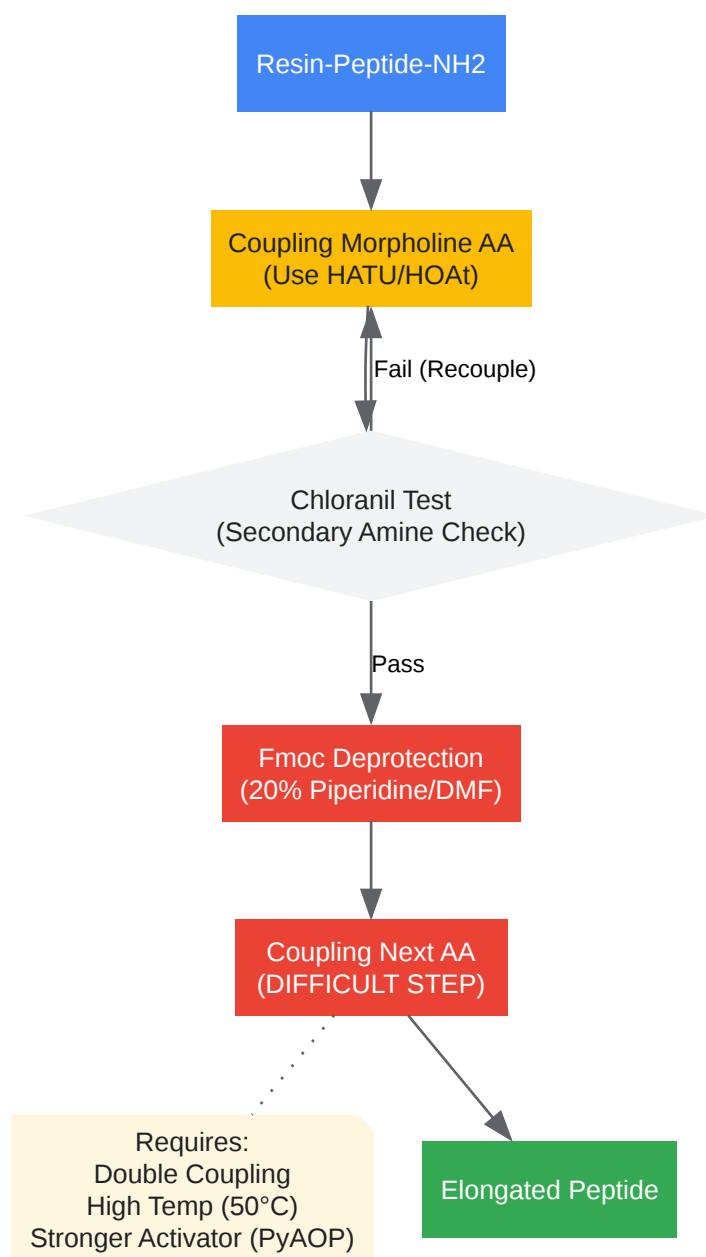
Critical Challenge: Coupling the next amino acid onto the N-terminus of the morpholine residue is the rate-limiting step.

Reagents

- Resin: Rink Amide or Wang Resin (low loading, ~0.3 mmol/g recommended to reduce aggregation).

- Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
- Base: DIPEA (Diisopropylethylamine).[2]
- Fmoc-AA: Fmoc-Morpholine-3-COOH (commercially available or synthesized via Protocol A).

Workflow Diagram



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Figure 2: Optimized SPPS workflow for sterically hindered morpholine residues.

Step-by-Step Methodology

- Resin Swelling: Swell resin in DMF for 30 minutes.
- Coupling the Morpholine Scaffold (Fmoc-Mor-OH):
 - Dissolve Fmoc-Mor-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.
 - Add DIPEA (8 eq).
 - Add to resin and shake for 2 hours (standard AA is 45 min).
 - Validation: Use the Chloranil Test (specific for secondary amines) or cleavage of a small aliquot for LC-MS. Ninhydrin test is not reliable for secondary amines.[3]
- Fmoc Deprotection:
 - Treat with 20% Piperidine in DMF (2 x 10 min).
 - Warning: Avoid prolonged exposure. N-terminal secondary amines can attack the antecedent carbonyl, causing Diketopiperazine (DKP) formation and cleaving the dipeptide from the resin.
- Coupling the Next Amino Acid (The Critical Step):
 - The secondary amine of the morpholine ring is sterically hindered.
 - Method: Use HATU or PyAOP (4 eq) with DIPEA (8 eq).
 - Conditions: Double coupling is mandatory (2 x 1 hour). If possible, perform this coupling at 50°C (microwave assisted is ideal).
 - Alternative: Convert the incoming amino acid to an Acid Fluoride or use Triphosgene activation if HATU fails.

Protocol C: Physicochemical & Metabolic Stability Profiling

Once synthesized, the morpholine-containing analogues must be profiled against their piperidine or acyclic counterparts.

Microsomal Stability Assay

Morpholine is often introduced to block metabolic "hotspots."

- Preparation: Prepare 1 μM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
- Initiation: Add NADPH-generating system (1 mM NADPH final).
- Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
- Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time to determine intrinsic clearance ().

Data Interpretation (Example)

The following table demonstrates typical SAR results when swapping a Piperidine scaffold for a Morpholine scaffold.

Parameter	Piperidine Analogue (Cmpd A)	Morpholine Analogue (Cmpd B)	Interpretation
LogP	3.2	1.8	Morpholine significantly improves water solubility.
pKa (Conj. Acid)	10.8	8.4	Morpholine is less basic; less lysosomal trapping.
CL_int (μL/min/mg)	45.0 (High)	12.5 (Low)	Key Result: Oxygen blocks ring oxidation.
Potency (IC50)	15 nM	18 nM	Bioisosteric replacement maintains potency.

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